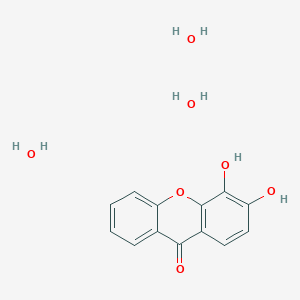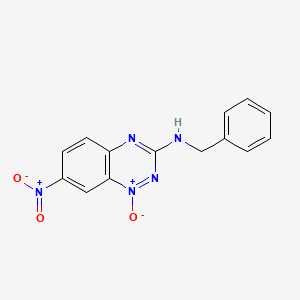![molecular formula C11H12O3 B14183639 {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol CAS No. 834880-22-7](/img/structure/B14183639.png)
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is an organic compound characterized by its unique structure, which includes a phenylene group substituted with two methanol groups and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and propargyl alcohol.
Catalyst: A suitable catalyst such as a base (e.g., potassium carbonate) or an acid (e.g., sulfuric acid) is used.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenylene ring.
Applications De Recherche Scientifique
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound shares a similar structure but differs in the functional groups attached to the phenylene ring.
4-(Prop-2-yn-1-yloxy)aniline: Another related compound with an aniline group instead of methanol groups.
(E,E)-1,2-Bis[3-(prop-2-yn-1-yloxy)benzylidene]hydrazine: A compound with a similar backbone but different substituents.
Uniqueness
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
834880-22-7 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-4-prop-2-ynoxyphenyl]methanol |
InChI |
InChI=1S/C11H12O3/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6,12-13H,5,7-8H2 |
Clé InChI |
CYTTZNCCIHODGE-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=C(C=C1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)

![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)

![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)

![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)

![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
